6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
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Overview
Description
6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an acetylcholinesterase (AChE) inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
The compound, also known as 6-(4-chlorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE by inhibiting their activity . The compound with the best AChE activity was found to show competitive inhibition . This means it competes with acetylcholine for the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine and increasing its levels.
Biochemical Pathways
By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases like Alzheimer’s disease . By preventing the breakdown of acetylcholine, the compound helps maintain the levels of this neurotransmitter, thereby enhancing cholinergic transmission .
Result of Action
The primary result of the compound’s action is the increased levels of acetylcholine due to the inhibition of AChE and BChE . This can help improve cognitive functions, particularly in conditions where acetylcholine levels are deficient .
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme acetylcholinesterase, a key enzyme involved in the hydrolysis of acetylcholine, a neurotransmitter . By inhibiting this enzyme, the compound can potentially increase the levels of acetylcholine in the brain, which could help alleviate symptoms of diseases characterized by decreased cholinergic transmission .
Cellular Effects
The effects of 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one on cells are not fully understood. As an acetylcholinesterase inhibitor, it could potentially influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. It binds to the active site of the enzyme, inhibiting its activity and leading to an increase in acetylcholine levels
Metabolic Pathways
Given its potential role as an acetylcholinesterase inhibitor, it may interact with enzymes and cofactors involved in the metabolism of acetylcholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves multiple steps. The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, bases like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-(4-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O3/c1-34-21-5-3-2-4-20(21)28-12-14-29(15-13-28)23(32)16-30-24(33)31-22(27-30)11-10-19(26-31)17-6-8-18(25)9-7-17/h2-11H,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELXZTQAKQUBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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